
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate typically involves the esterification of 1-amino-2-ethylcyclohexane-1-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with tert-butyl alcohol to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Transesterification: Exchange of the ester group with another alcohol.
Oxidation and Reduction: Potential for oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Esterification: DCC and DMAP as catalysts.
Transesterification: Catalysts such as acids or bases, often under mild conditions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various esters, amides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyloxycarbonyl (Boc) group in the compound provides stability and protection to the amino group, allowing for selective reactions and transformations . The Boc group can be cleaved under acidic conditions, releasing the active amine .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-amino-2-methylcyclohexane-1-carboxylate
- tert-Butyl 1-amino-2-propylcyclohexane-1-carboxylate
- tert-Butyl 1-amino-2-butylcyclohexane-1-carboxylate
Uniqueness
tert-Butyl 1-amino-2-ethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 1-amino-2-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-5-10-8-6-7-9-13(10,14)11(15)16-12(2,3)4/h10H,5-9,14H2,1-4H3 |
InChI Key |
XPNBRSIBPHBXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


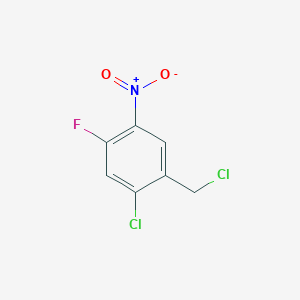
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoic acid](/img/structure/B13214026.png)
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13214032.png)
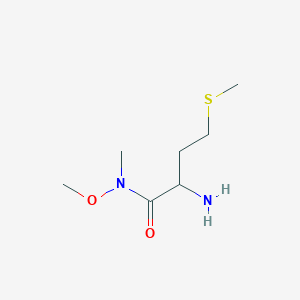
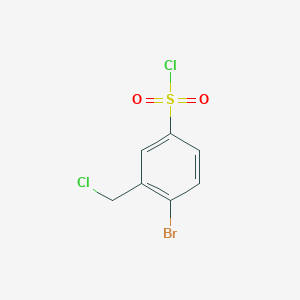

![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)
![2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13214070.png)
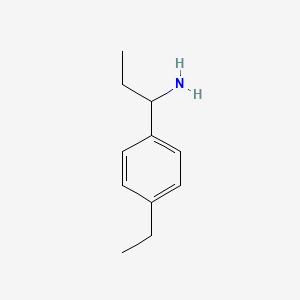
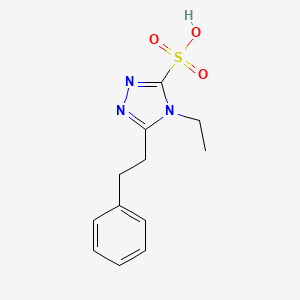
![2-[Benzyl(methyl)amino]butanoic acid](/img/structure/B13214082.png)
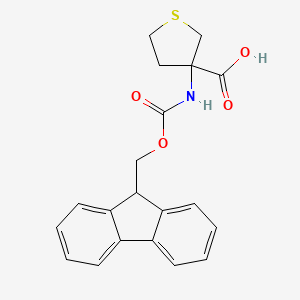
![5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)
![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)
